REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([F:16])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1.C([Li])CCC.[B:22](OC(C)C)([O:27]C(C)C)[O:23]C(C)C>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[C:12]([O:14][CH3:15])[C:11]([B:22]([OH:27])[OH:23])=[C:10]([F:16])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
513 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC(=CC(=C1)OC)F
|
Name
|
|
Quantity
|
7225 μL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.6 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
597 μL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Type
|
CUSTOM
|
Details
|
the resulting biphasic mixture was stirred for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in a dry ice-acetone bath for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
WAIT
|
Details
|
After 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with 2N aq. NaOH
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water and ether
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with water (1×)
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The collected solid was washed with water (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under a stream of N2 (g) for 1 h
|
Duration
|
1 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=CC(=C(C(=C1)OC)B(O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.524 mmol | |
AMOUNT: MASS | 147 mg | |
YIELD: PERCENTYIELD | 24.18% | |
YIELD: CALCULATEDPERCENTYIELD | 24.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |